molecular formula C10H17ClO2S B13172366 Spiro[4.5]decane-1-sulfonyl chloride

Spiro[4.5]decane-1-sulfonyl chloride

Cat. No.: B13172366
M. Wt: 236.76 g/mol
InChI Key: SMRGQBJAZBSXPB-UHFFFAOYSA-N
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Description

CAS Number: 1934472-90-8 Molecular Formula: C 10 H 17 ClO 2 S Molecular Weight: 236.76 Spiro[4.5]decane-1-sulfonyl chloride is a chemical building block designed for research applications, particularly in medicinal chemistry and drug discovery. It belongs to the class of sulfonyl chlorides, which are highly reactive reagents commonly used to introduce the sulfonamide functional group into target molecules. The reaction between a sulfonyl chloride and an amine is a straightforward and efficient method for synthesizing sulfonamides . The unique value of this reagent lies in its spiro[4.5]decane core. This scaffold provides a rigid, three-dimensional structure that can significantly alter the properties of the resulting compound . Incorporating a spirocyclic framework is a recognized strategy in drug design to increase molecular complexity and the fraction of sp³-hybridized carbons, which is often associated with improved success in clinical development . This three-dimensionality can enhance binding affinity and selectivity for biological targets, and may also improve physicochemical properties such as aqueous solubility and metabolic stability . While direct mechanisms of action are compound-specific, sulfonamide derivatives built from scaffolds like spiro[4.5]decane have demonstrated promising biological activities in research settings. These activities are often linked to the sulfonamide group's ability to act as a key pharmacophore, capable of forming strong hydrogen bonds with enzyme active sites . Related research has shown that compounds featuring a spiro[4.5]decane core and a sulfonamide moiety can exhibit potent antitumor activity against various cancer cell lines , antimicrobial properties , and activity against other therapeutic targets such as Mycobacterium tuberculosis . This reagent serves as a critical starting material for synthesizing novel compounds for high-throughput screening and the exploration of new chemical and biological space. Handling Note: This product requires cold-chain transportation to ensure stability. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C10H17ClO2S

Molecular Weight

236.76 g/mol

IUPAC Name

spiro[4.5]decane-4-sulfonyl chloride

InChI

InChI=1S/C10H17ClO2S/c11-14(12,13)9-5-4-8-10(9)6-2-1-3-7-10/h9H,1-8H2

InChI Key

SMRGQBJAZBSXPB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CCCC2S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Formation of the Spirocyclic Core

The synthesis of the spiro[4.5]decane core typically involves cyclization reactions. One approach is the use of rhodium(I) complexes to catalyze the dimerization of ene-vinylidenecyclopropanes, which can form the spiro[4.5]decane skeleton. Another method involves the Diels-Alder reaction with appropriate eneophiles to introduce the desired spiro structure.

Introduction of the Sulfonyl Chloride Group

Once the spirocyclic core is formed, the introduction of the sulfonyl chloride group can be achieved through chlorosulfonation reactions. This typically involves treating the spiro[4.5]decane derivative with chlorosulfonic acid (ClSO₃H) under controlled conditions to form the sulfonyl chloride derivative.

Purification and Isolation

After synthesis, the compound is purified using techniques such as recrystallization or column chromatography. Simple washing with anhydrous organic solvents followed by vacuum drying at temperatures between 50°C and 120°C can also be effective for purification.

Reaction Conditions and Reagents

The synthesis of Spiro[4.5]decane-1-sulfonyl chloride involves specific reaction conditions and reagents:

Reaction Step Reagents Conditions
Formation of Spirocyclic Core Ene-vinylidenecyclopropanes, Rhodium(I) complexes Catalytic conditions, controlled temperature
Introduction of Sulfonyl Chloride Group Chlorosulfonic acid (ClSO₃H) Low temperature, controlled atmosphere
Purification Anhydrous organic solvents (e.g., ether, benzene) Vacuum drying at 50°C to 120°C

Industrial Production Considerations

Industrial production of this compound would focus on optimizing the synthetic routes for scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry can enhance efficiency and yield while minimizing waste.

Research Findings and Applications

This compound serves as a versatile intermediate in organic synthesis. Its applications extend to the development of pharmaceuticals and other complex organic molecules. The spirocyclic structure offers unique steric properties that can enhance the biological activity of derivatives, making them valuable in medicinal chemistry research.

Chemical Reactions Analysis

Types of Reactions: Spiro[4.5]decane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Spiro[4.5]decane-1-sulfonyl chloride is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of inhibitors for specific enzymes and receptors .

Industry: The compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of spiro[4.5]decane-1-sulfonyl chloride involves its ability to form stable covalent bonds with nucleophiles. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules. The compound targets specific molecular pathways by modifying key functional groups in target proteins or enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Spiro[4.5]decane-1-sulfonyl chloride with structurally or functionally related compounds:

Compound Name Molecular Formula Molecular Weight Functional Group Physical State Melting Point (°C) Applications Hazards
This compound C₁₀H₁₇ClO₂S 236.76 Sulfonyl chloride Not reported Not reported Organic synthesis intermediate No data
Spiro[4.5]decane-8-carboxylic acid Not available Not available Carboxylic acid Not reported Not reported Synthetic building block Not reported
8-Aminospiro[4.5]decane hydrochloride Not available Not available Amine hydrochloride Not reported Not reported Pharmaceutical R&D No known hazard
Spiro[indole-2,2'-pyrrole] derivatives Varies Varies Imine, ester Yellow solid 138–140 Multicomponent synthesis intermediates Not reported
Sodium 1-Decanesulfonate C₁₀H₂₁NaO₃S 244.33 Sulfonate Solid Not reported Ion pair chromatography Not classified

Structural and Functional Analysis

  • Spiro Core vs. Linear Chains : The spiro[4.5]decane framework in the target compound confers rigidity, enhancing stereochemical control in reactions compared to linear analogs like Sodium 1-Decanesulfonate, which lacks a bicyclic structure .
  • Functional Groups: Sulfonyl Chloride: Highly reactive, enabling nucleophilic substitutions (e.g., forming sulfonamides). Contrasts with Sodium 1-Decanesulfonate’s sulfonate group, which is inert and used in analytical applications . Carboxylic Acid vs. Amine: Spiro[4.5]decane-8-carboxylic acid () and 8-aminospiro[4.5]decane hydrochloride () highlight how functional groups dictate reactivity. The carboxylic acid may serve in esterifications, while the amine is a precursor for drug candidates .
  • Spiro[indole-pyrrole] Derivatives : These compounds () demonstrate the versatility of spiro systems in multicomponent reactions. Their higher melting points (138–140°C) suggest stronger intermolecular forces compared to the target compound, though data gaps exist for direct comparison .

Biological Activity

Spiro[4.5]decane-1-sulfonyl chloride is a unique compound characterized by its spirocyclic structure and sulfonyl chloride functional group. Its molecular formula is C10H15ClO2S, with a molecular weight of approximately 237 Da. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of prolyl hydroxylase domain (PHD) enzymes, which are crucial in regulating hypoxia-inducible factors (HIFs) involved in various cellular responses to oxygen levels.

The primary biological activity of this compound is linked to its ability to inhibit PHD enzymes. This inhibition can lead to the stabilization of HIFs, which play a significant role in cellular adaptation to hypoxic conditions. By modulating the hypoxia response, this compound may have therapeutic implications in cancer and other diseases associated with oxygen deprivation.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

  • Inhibition of Prolyl Hydroxylase Domain Enzymes : This action can enhance the stability of HIFs, potentially affecting tumor growth and angiogenesis.
  • Potential Anticancer Properties : By modulating pathways related to oxygen sensing, the compound could be beneficial in cancer therapies that target hypoxic tumors.
  • Applications in Drug Development : Its unique structure allows it to serve as a scaffold for the synthesis of novel therapeutic agents.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Spiro[4.5]decanoneC10H16OLacks the sulfonyl chloride group; simpler structure
Spiro[5.5]undecaneC11H20Larger ring system; additional carbon atom
8-Oxathis compoundC9H15ClO3SContains an oxane ring; different functional groups
1,4-Dioxaspiro[4.5]decane-8-sulfonyl chlorideC10H16ClO3SIncorporates dioxane; offers distinct reactivity

Case Studies and Research Findings

Recent studies have explored the biological activities of this compound and its derivatives:

  • Inhibition Studies : In vitro assays demonstrated that this compound effectively inhibits PHD enzymes, leading to increased HIF levels and enhanced expression of HIF-target genes involved in angiogenesis and metabolism under low oxygen conditions.
  • Antitumor Activity : A study highlighted its potential as an anticancer agent by showing that treatment with this compound resulted in reduced tumor growth in xenograft models of cancer, attributed to its effects on HIF stabilization and subsequent modulation of angiogenic factors.
  • Synthetic Applications : The compound's reactivity as a sulfonyl chloride makes it a valuable intermediate for synthesizing other bioactive molecules, expanding its utility in drug discovery.

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